(4-Bromo-1-isopropyl-1H-pyrazol-3-yl)methanol
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Overview
Description
(4-Bromo-1-isopropyl-1H-pyrazol-3-yl)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromine atom at the fourth position, an isopropyl group at the first position, and a hydroxymethyl group at the third position of the pyrazole ring. It is used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-isopropyl-1H-pyrazol-3-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1-isopropyl-1H-pyrazole with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like methanol or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1-isopropyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: (4-Bromo-1-isopropyl-1H-pyrazol-3-yl)formaldehyde or (4-Bromo-1-isopropyl-1H-pyrazol-3-yl)carboxylic acid.
Reduction: 1-Isopropyl-1H-pyrazol-3-yl)methanol.
Substitution: (4-Amino-1-isopropyl-1H-pyrazol-3-yl)methanol.
Scientific Research Applications
(4-Bromo-1-isopropyl-1H-pyrazol-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of (4-Bromo-1-isopropyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The presence of the bromine atom and the hydroxymethyl group can enhance its binding affinity and specificity for the target enzyme. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the isopropyl and hydroxymethyl groups, making it less versatile in chemical reactions.
1-Isopropyl-1H-pyrazol-3-yl)methanol: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
4-Bromo-1-isopropyl-1H-pyrazole: Lacks the hydroxymethyl group, limiting its potential for oxidation reactions.
Uniqueness
(4-Bromo-1-isopropyl-1H-pyrazol-3-yl)methanol is unique due to the combination of the bromine atom, isopropyl group, and hydroxymethyl group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(4-bromo-1-propan-2-ylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3,5,11H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBNLXBSBDXXKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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